

Rhodamine 700: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest

Compound Name: Rhodamine 700

Cat. No.: B1361017

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Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, a class of dyes well-regarded for their high fluorescence brightness and photostability. Notably, **Rhodamine 700** is one of the few rhodamines that exhibit fluorescence in the near-infrared (NIR) region of the spectrum. This characteristic, along with its utility as a laser dye, makes it a valuable tool in various biomedical and biotechnological applications, particularly in live-cell imaging and fluorescence microscopy. This guide provides an in-depth overview of the core spectral properties and characteristics of **Rhodamine 700**, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Properties and Characteristics

Rhodamine 700 is a complex organic molecule with a xanthene core, characteristic of the rhodamine family. Its chemical structure gives rise to its unique spectral properties in the longer wavelength region.

Physicochemical Characteristics

A summary of the key physicochemical characteristics of **Rhodamine 700** is presented in the table below.

Property	Value
Molecular Weight	538.94 g/mol
Appearance	Solid
Solubility	Soluble in DMSO

Spectral Properties

The defining features of any fluorophore are its spectral properties. These quantitative parameters dictate its suitability for specific applications and instrumentation. The known spectral properties of **Rhodamine 700** are summarized below.

Spectral Parameter	Value (in Methanol)
Absorption Maximum (λ_{abs})	~650 nm ^[1]
Excitation Maximum (λ_{ex})	643 nm
Emission Maximum (λ_{em})	664 nm
Molar Absorptivity (ϵ)	Data not available
Fluorescence Quantum Yield (Φ_f)	Data not available

Note: The molar absorptivity and fluorescence quantum yield for **Rhodamine 700** are not readily available in the surveyed literature. Detailed protocols for their experimental determination are provided in the "Experimental Protocols" section.

Experimental Protocols

Accurate characterization of a fluorescent dye is paramount for its effective use in research. This section provides detailed methodologies for determining the core spectral properties of **Rhodamine 700**.

Determining Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution

using the Beer-Lambert law.

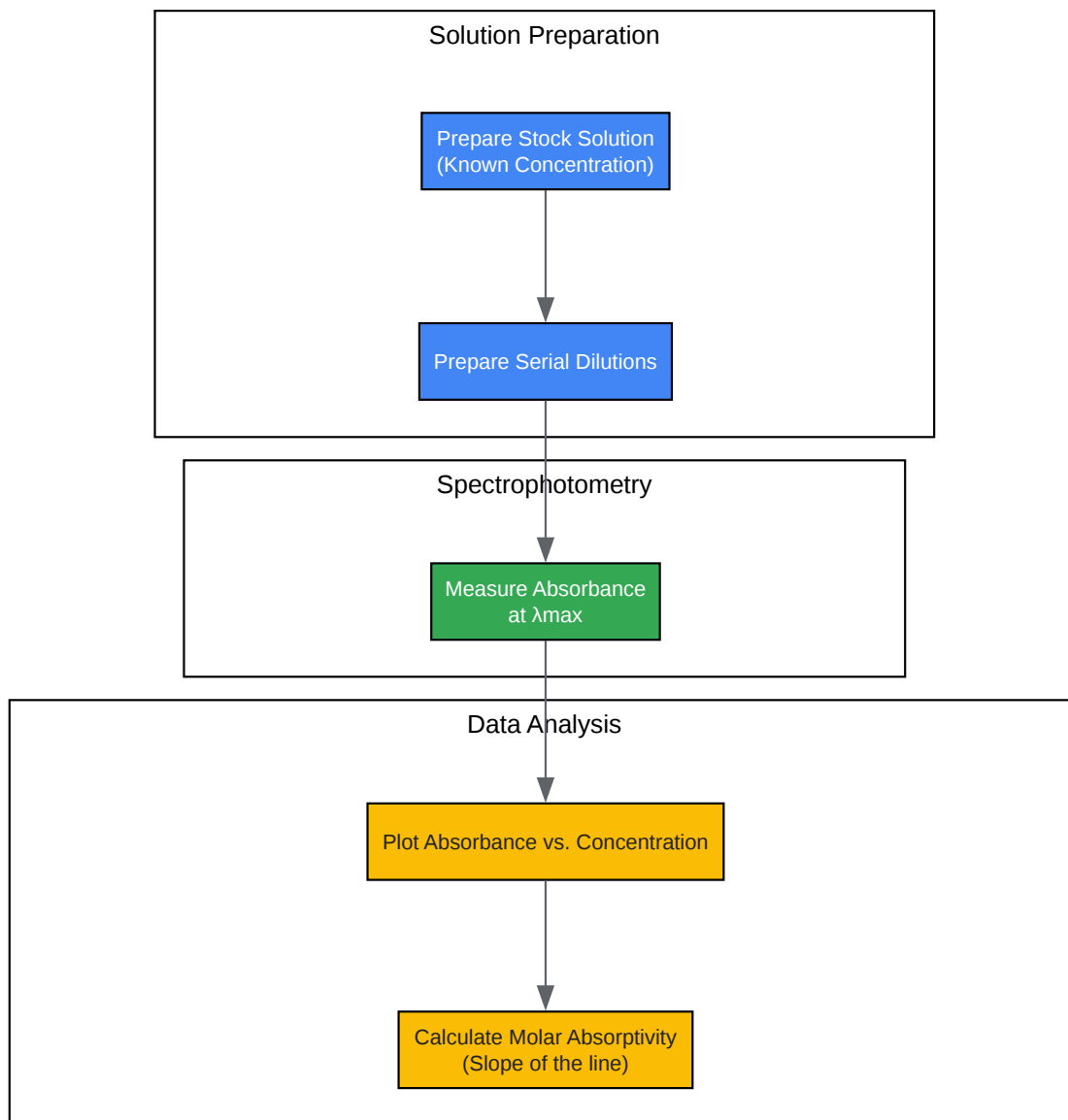
Materials:

- **Rhodamine 700**
- Spectroscopy-grade solvent (e.g., methanol or DMSO)
- Volumetric flasks and pipettes
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Prepare a stock solution: Accurately weigh a small amount of **Rhodamine 700** and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
- Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 μM to 10 μM .
- Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_{abs}), which is approximately 650 nm for **Rhodamine 700**.^[1] Use the same solvent as a blank.
- Plot the data: Plot the absorbance values at λ_{abs} against the corresponding concentrations.
- Calculate molar absorptivity: According to the Beer-Lambert law ($A = \epsilon cl$), the slope of the resulting linear plot is equal to the molar absorptivity (ϵ) when the path length (l) is 1 cm.

Workflow for Molar Absorptivity Determination



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Workflow for Molar Absorptivity Determination

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is commonly used.

Materials:

- **Rhodamine 700** solution of known absorbance
- A suitable quantum yield standard with a known quantum yield (e.g., another rhodamine dye with a similar excitation and emission range, dissolved in the same solvent)
- Spectroscopy-grade solvent
- UV-Vis spectrophotometer
- Fluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Select a suitable standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to **Rhodamine 700**.
- Prepare solutions: Prepare a series of dilutions for both the **Rhodamine 700** sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Measure absorption spectra: Record the absorption spectra of all solutions.
- Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra over their entire emission range.
- Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.

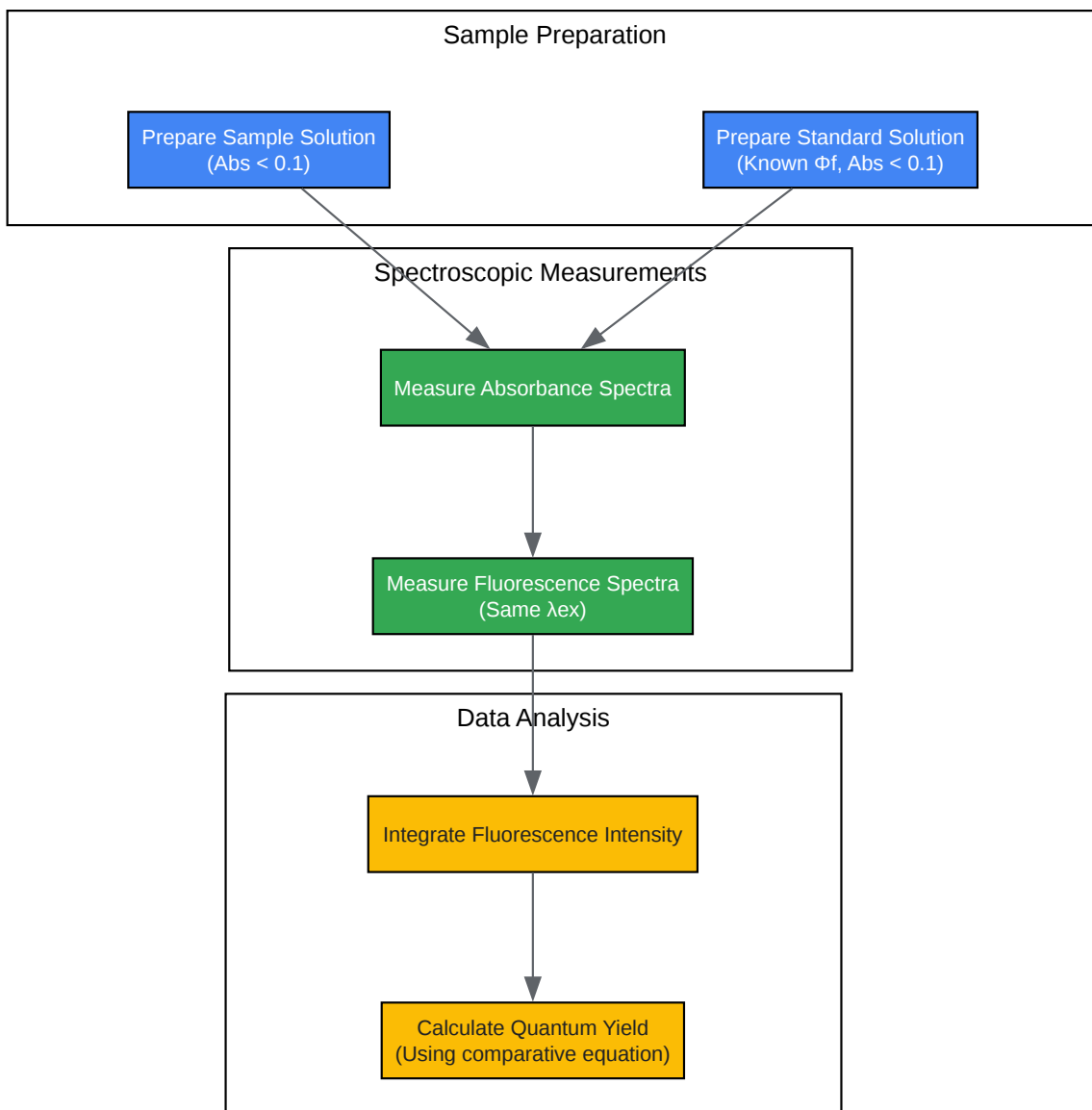
- Calculate the quantum yield: The quantum yield of the sample ($\Phi_{f,\text{sample}}$) can be calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- $\Phi_{f,\text{std}}$ is the quantum yield of the standard.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- η is the refractive index of the solvent.

Workflow for Relative Quantum Yield Determination

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Workflow for Relative Quantum Yield Determination

Applications in Cellular Imaging

Rhodamine 700's near-infrared fluorescence makes it particularly useful for biological imaging, as longer wavelengths penetrate deeper into tissues and minimize autofluorescence from biological samples. One of its primary applications is the staining of mitochondria in living cells.

Experimental Workflow: Mitochondrial Staining in Live Cells

This workflow outlines the general steps for staining mitochondria in live cells using **Rhodamine 700**.

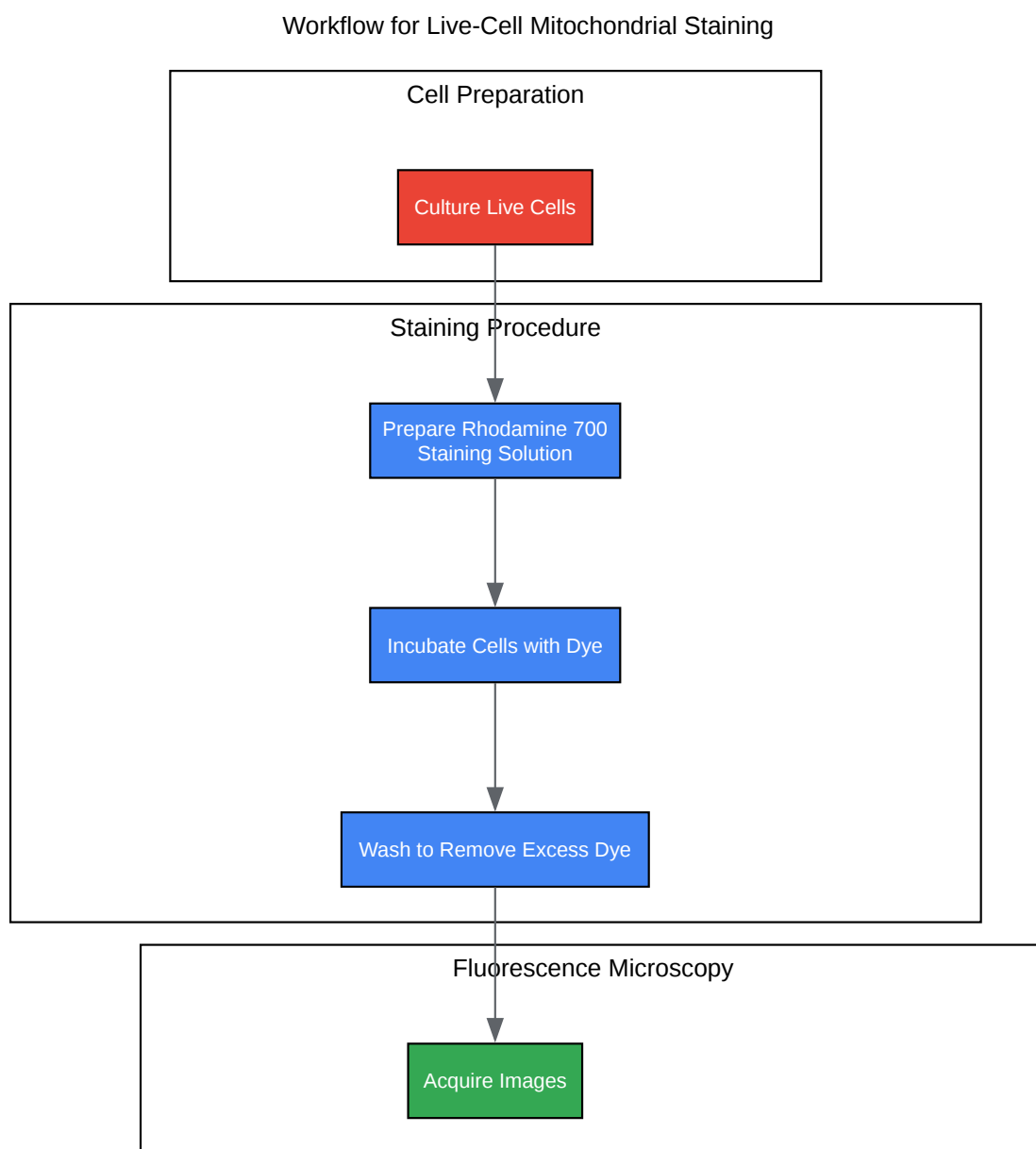
Materials:

- Live cells cultured on a suitable imaging dish or slide
- **Rhodamine 700** stock solution (in DMSO)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope with appropriate filter sets for near-infrared dyes

Procedure:

- Prepare staining solution: Dilute the **Rhodamine 700** stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).
- Cell staining: Remove the existing culture medium from the cells and replace it with the **Rhodamine 700** staining solution.
- Incubation: Incubate the cells at 37°C for a period of 15-30 minutes to allow the dye to accumulate in the mitochondria.
- Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

- Imaging: Image the stained cells using a fluorescence microscope equipped with filters appropriate for **Rhodamine 700**'s excitation and emission wavelengths (Excitation ~643 nm, Emission ~664 nm).



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Workflow for Live-Cell Mitochondrial Staining

Conclusion

Rhodamine 700 is a valuable near-infrared fluorescent dye with significant potential in various research and development areas, especially in live-cell imaging. While some of its core quantitative spectral properties, such as molar absorptivity and quantum yield, are not readily available in published literature, they can be determined through established experimental protocols. This guide provides the foundational knowledge and methodologies for researchers, scientists, and drug development professionals to effectively characterize and utilize **Rhodamine 700** in their work. The provided workflows and diagrams offer a clear and structured approach to understanding and implementing key experimental procedures involving this versatile fluorophore.

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References

- 1. researchgate.net [researchgate.net]
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